molecular formula C10H11BrO4 B13583962 Methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate

Methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate

Cat. No.: B13583962
M. Wt: 275.10 g/mol
InChI Key: ZKPDMTLCHZXOCI-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H11BrO4. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl ester group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate typically involves the bromination of a phenolic compound followed by esterification. One common method involves the reaction of 2-bromo-5-hydroxybenzaldehyde with methyl 2-hydroxypropanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).

Major Products Formed

    Oxidation: Formation of 2-bromo-5-hydroxybenzaldehyde.

    Reduction: Formation of Methyl 3-(2-hydroxyphenyl)-2-hydroxypropanoate.

    Substitution: Formation of Methyl 3-(2-amino-5-hydroxyphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with various molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and halogen bonds with target proteins, leading to changes in their structure and function. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group.

    2-Bromo-5-hydroxybenzaldehyde: Lacks the ester group present in Methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate.

    (2-Bromo-5-hydroxyphenyl)(morpholino)methanethione: Contains a morpholino group instead of the ester group.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring, along with a methyl ester group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H11BrO4/c1-15-10(14)9(13)5-6-4-7(12)2-3-8(6)11/h2-4,9,12-13H,5H2,1H3

InChI Key

ZKPDMTLCHZXOCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC(=C1)O)Br)O

Origin of Product

United States

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